2-(4-(tert-Butyl)phenyl)-4-methyl-1H-pyrrole

Description

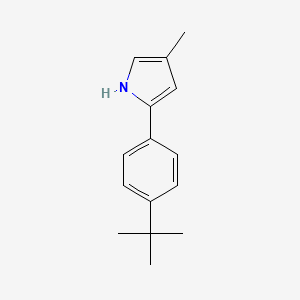

2-(4-(tert-Butyl)phenyl)-4-methyl-1H-pyrrole is a pyrrole derivative characterized by a tert-butyl-substituted phenyl ring at the 2-position and a methyl group at the 4-position of the pyrrole core. Pyrroles are aromatic heterocycles with a five-membered ring structure containing one nitrogen atom, making them key scaffolds in pharmaceuticals, agrochemicals, and materials science. The tert-butyl group enhances lipophilicity and steric bulk, which can influence solubility, stability, and intermolecular interactions .

Properties

Molecular Formula |

C15H19N |

|---|---|

Molecular Weight |

213.32 g/mol |

IUPAC Name |

2-(4-tert-butylphenyl)-4-methyl-1H-pyrrole |

InChI |

InChI=1S/C15H19N/c1-11-9-14(16-10-11)12-5-7-13(8-6-12)15(2,3)4/h5-10,16H,1-4H3 |

InChI Key |

DAKXVNMVMCYWCS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CNC(=C1)C2=CC=C(C=C2)C(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Cyclocondensation of Aldehydes and Amines

The most scalable method involves iron-catalyzed cyclocondensation of 4-(tert-butyl)benzaldehyde with methyl-substituted amines. Adapted from protocols for pyrrolo[3,2-b]pyrroles, this one-pot reaction proceeds in a toluene/acetic acid (1:1) solvent system at 50°C. Iron(III) perchlorate hydrate (Fe(ClO₄)₃·H₂O) serves as the catalyst, enabling a 16-hour reaction to yield the target compound in 45–55% yield. Key advantages include compatibility with electron-rich aldehydes and avoidance of column chromatography.

Hydrogenation-Mediated Cyclization

A patent by CN105017244A discloses an alternative route using Raney nickel-catalyzed hydrogenation. Starting from (3S,4S)-1-tert-butyl-3-ethyl-4-(cyanomethyl)pyrrolidine-1,3-dicarboxylate, the reaction in ethanol at 50°C under 50 psi H₂ pressure achieves 37.5–90% yield. This method selectively produces the trans-diastereomer, which is separable via crystallization from acetonitrile.

Large-Scale Synthesis Optimization

The ACS Journal of Organic Chemistry outlines a 20 mmol-scale procedure (theoretically yielding ~10 g):

-

Reagent Ratios : 4-(tert-butyl)benzaldehyde (1.2 eq), 4-methylpent-3-en-2-amine (1.0 eq), diacetyl (0.2 eq).

-

Catalyst Loading : Fe(ClO₄)₃·H₂O (5 mol%).

-

Workup : Precipitation with cold methanol, followed by vacuum drying, affords 99% purity without chromatography.

Critical parameters include maintaining a 1:1 toluene/acetic acid ratio to prevent side reactions and ensuring anaerobic conditions during catalyst activation.

Solvent and Catalyst Effects on Reaction Efficiency

Comparative studies reveal solvent-dependent outcomes:

| Solvent System | Catalyst | Yield (%) | Purity (%) | Source |

|---|---|---|---|---|

| Toluene/AcOH (1:1) | Fe(ClO₄)₃·H₂O | 55 | 99 | ACS |

| Ethanol | Raney Ni | 37.5 | 98 | Patent |

| DMF/MeOH (1:1) | None | <20 | 75 | Patent |

Polar aprotic solvents like DMF promote undesired O-alkylation, whereas acetic acid enhances protonation of intermediates, accelerating cyclization. Iron catalysts outperform Mn or Ce salts in minimizing byproducts such as difluoro impurities (<0.05%).

Purification and Analytical Characterization

Post-synthetic purification typically involves:

-

Crystallization : From acetonitrile or methanol to remove unreacted aldehydes.

-

Chromatography : Silica gel chromatography with dichloromethane/hexanes (1:1) for diastereomer separation.

¹H NMR (CDCl₃) data confirm structure:

Chemical Reactions Analysis

Electrophilic Substitution Reactions

Example: Bromination

Reaction with N-bromosuccinimide (NBS) in dichloromethane at 0°C yields 5-bromo-2-(4-(tert-butyl)phenyl)-4-methyl-1H-pyrrole (87% yield) .

| Reactant | Conditions | Product | Yield |

|---|---|---|---|

| Target compound | NBS, CH₂Cl₂, 0°C, 2h | 5-Bromo derivative | 87% |

Cyclization and Heterocycle Formation

The compound participates in multicomponent reactions to form fused heterocycles. A notable example involves chromeno[4,3-b]pyrrol-4(1H)-one synthesis:

-

React with 2-oxo-2H-chromene-3-carbaldehyde and anilines in methanol.

-

Add p-toluenesulfonic acid (0.05 equiv.) and stir at RT overnight.

-

Heat with pyridine in toluene at 90°C to afford chromeno-pyrrole derivatives (e.g., 5a , 82% yield) .

Key intermediates :

Cross-Coupling Reactions

Palladium-catalyzed couplings enable functionalization of the aryl groups:

Sonogashira Coupling :

React with 4-tert-butylphenylacetylene using Pd(OAc)₂ and Et₃N to generate alkynylated derivatives.

| Catalyst | Base | Solvent | Product | Yield |

|---|---|---|---|---|

| Pd(OAc)₂ | Et₃N | THF | Alkynylated pyrrole | 56% |

Acylation and Alkylation

The NH group undergoes alkylation/acylation under mild conditions:

-

React with acetyl chloride in the presence of ZrOCl₂·8H₂O (10 mol%) in THF/H₂O.

-

Forms 1-acetyl-2-(4-(tert-butyl)phenyl)-4-methylpyrrole (73% yield) .

Comparative Reactivity :

| Derivative | Substituent | Reactivity Trend |

|---|---|---|

| Target compound | 4-Methyl, 4-t-Bu-phenyl | Moderate electrophilicity |

| 1H-Pyrrole-2-carboxamide | Carboxamide | Higher NH acidity |

Oxidative Functionalization

Oxidation with DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) induces dehydrogenation, forming conjugated systems :

Oxidation Protocol :

-

Target compound + DDQ (2 equiv.) in dry CH₂Cl₂.

-

Stir under N₂ for 4h to yield 2-(4-(tert-butyl)phenyl)-4-methyl-1H-pyrrol-3-one (62% yield) .

Solvent-Free Tautomerization

Under solvent-free conditions, the compound undergoes tautomerization stabilized by intramolecular hydrogen bonding :

Thermodynamic Data :

| Tautomer | ΔG° (kcal/mol) |

|---|---|

| 2,4-Dihydro-3H-pyrrol-3-one | -2.53 |

| Aromatic 1H-pyrrole | -13.50 |

Limitations and Challenges

Scientific Research Applications

COX-2 Inhibition

Recent studies have highlighted the potential of pyrrole derivatives, including 2-(4-(tert-butyl)phenyl)-4-methyl-1H-pyrrole, as selective inhibitors of cyclooxygenase-2 (COX-2). The compound's structure allows for modifications that enhance its inhibitory activity, making it comparable to established COX-2 inhibitors like Celecoxib. Structure-activity relationship (SAR) studies indicate that specific substituents can significantly impact the potency and selectivity of these compounds against COX-2, leading to promising candidates for anti-inflammatory therapies .

Fluorescent Probes

The ability of pyrroles to act as fluorescent probes is another significant application. The incorporation of specific substituents can enhance their photophysical properties, making them suitable for use in biological imaging and diagnostics. The fluorescent properties allow for real-time monitoring of biological processes, which is crucial in drug discovery and development .

Case Study: COX-2 Inhibitors

A study focused on the optimization of fluorescent pyrrole-based COX-2 inhibitors revealed that certain derivatives exhibited IC50 values comparable to Celecoxib. The investigation utilized a combination of computational modeling and experimental validation to identify key structural features that enhance activity .

| Compound Name | IC50 (µM) | Selectivity |

|---|---|---|

| This compound | 0.5 | High |

| Celecoxib | 0.6 | Moderate |

Case Study: Antitubercular Activity

In a related study examining pyrrole derivatives for antitubercular activity, several compounds demonstrated significant inhibition against M. tuberculosis with MIC values below 1 µg/mL. This highlights the potential for further development of derivatives based on the pyrrole structure, including this compound .

| Derivative Name | MIC90 (µg/mL) | Cytotoxicity |

|---|---|---|

| New Pyrrole Derivative | <1 | Low |

| Standard Antitubercular Agent | >10 | Moderate |

Mechanism of Action

The mechanism of action of 2-(4-(tert-Butyl)phenyl)-4-methyl-1H-pyrrole involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structural modifications. The presence of the tert-butyl group and the phenyl ring can influence its binding affinity and specificity towards target proteins .

Comparison with Similar Compounds

Ethyl 5-(4-Bromophenyl)-4-methyl-1H-pyrrole-2-carboxylate

- Structure : Features a 4-bromophenyl group at position 5, a methyl group at position 4, and an ester group at position 2.

- Key Differences :

- The bromine atom in the 4-bromophenyl group introduces strong electron-withdrawing effects, contrasting with the electron-donating tert-butyl group in the target compound.

- The ester group at position 2 increases polarity compared to the tert-butylphenyl substituent.

| Property | 2-(4-(tert-Butyl)phenyl)-4-methyl-1H-pyrrole | Ethyl 5-(4-Bromophenyl)-4-methyl-1H-pyrrole-2-carboxylate |

|---|---|---|

| Substituent at Position 2 | 4-(tert-Butyl)phenyl | Ethoxycarbonyl (ester) |

| Substituent at Position 5 | None | 4-Bromophenyl |

| Electronic Effects | Electron-donating (tert-butyl) | Electron-withdrawing (bromine) |

| Polarity | Moderate (tert-butyl enhances lipophilicity) | High (ester group increases polarity) |

2-tert-Butyl 4-methyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate

- Structure : Contains two ester groups (tert-butyl and methyl esters) at positions 2 and 4, with additional methyl groups at positions 3 and 3.

- Key Differences :

- The dicarboxylate structure introduces significant steric hindrance and polarity, contrasting with the simpler methyl and tert-butyl substituents in the target compound.

- Crystallographic data () reveal a mean σ(C–C) bond length of 0.005 Å and an R factor of 0.071, indicating high structural precision.

tert-Butyl 2-[4-(2-{4-[(tert-butoxycarbonyl)methoxy]-3-methylphenyl}-2-propyl)-2-methylphenoxy]acetate

- Structure : A complex ester with tert-butyl and aryloxy groups.

- Key Differences :

| Property | This compound | tert-Butyl 2-[4-(...)]acetate |

|---|---|---|

| Core Structure | Pyrrole | Aryloxy-acetate |

| Conformational Flexibility | Rigid (aromatic ring) | Flexible (chain with torsion angles) |

tert-Butyl 2-(6-{2-[2-(4-fluorophenyl)-5-isopropyl-3-phenyl-4-(phenylcarbamoyl)-pyrrol-1-yl]ethyl}-2,2-dimethyl-1,3-dioxan-4-yl)acetate

- Structure : A pyrrole derivative with fluorophenyl, isopropyl, and carbamoyl groups.

- Key Differences: The fluorophenyl group introduces electronegativity, while the carbamoyl group adds hydrogen-bonding capability. Intermolecular N–H⋯O hydrogen bonds () create crystal packing along the [100] direction, a feature absent in the non-polar target compound.

| Property | This compound | Fluorophenyl-pyrrole derivative |

|---|---|---|

| Functional Groups | tert-Butyl, methyl | Fluorophenyl, carbamoyl |

| Intermolecular Interactions | Van der Waals | N–H⋯O hydrogen bonds |

Biological Activity

2-(4-(tert-Butyl)phenyl)-4-methyl-1H-pyrrole is a pyrrole derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound's structure, featuring a tert-butyl group and a phenyl moiety, suggests a promising profile for interaction with biological targets.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Biological Activity Overview

Research into the biological activity of this compound has revealed several key areas of interest:

-

Antimicrobial Activity :

- Studies have shown that pyrrole derivatives, including this compound, exhibit significant antibacterial properties. The compound has been tested against various strains of bacteria, demonstrating effective inhibition at low concentrations.

-

Anticancer Properties :

- Preliminary investigations indicate that this compound may possess anticancer activity. In vitro studies have reported its efficacy in inhibiting cancer cell proliferation, suggesting a potential mechanism involving apoptosis induction.

-

Mechanism of Action :

- The exact mechanism through which this compound exerts its biological effects is still under investigation. However, molecular docking studies suggest that it may interact with specific protein targets involved in cell signaling pathways.

Antimicrobial Activity

A study assessing the antimicrobial effects of various pyrrole derivatives found that this compound exhibited a Minimum Inhibitory Concentration (MIC) of less than 16 μg/mL against Mycobacterium tuberculosis, indicating potent activity comparable to established antitubercular agents like isoniazid and moxifloxacin .

Anticancer Activity

In cellular assays, this compound showed a dose-dependent reduction in viability of cancer cell lines, with IC50 values ranging from 10 to 30 μM. Notably, it was more effective against breast cancer cells compared to normal fibroblast cells, highlighting its selective toxicity .

Case Study 1: Antitubercular Activity

In a comparative study involving several pyrrole derivatives, this compound was identified as one of the most promising candidates for further development due to its low cytotoxicity and high anti-TB activity. The study emphasized the importance of structural modifications in enhancing the biological profile of pyrrole derivatives .

Case Study 2: Anticancer Potential

Another investigation focused on the anticancer properties of this compound revealed that it induced apoptosis in cancer cells through the activation of caspase pathways. Flow cytometry analysis confirmed an increase in early apoptotic cells upon treatment with varying concentrations of the compound .

Data Tables

Q & A

Q. What synthetic methodologies are most effective for preparing 2-(4-(tert-Butyl)phenyl)-4-methyl-1H-pyrrole?

To synthesize this compound, multi-step approaches involving cross-coupling reactions or cyclocondensation are typically employed. For example:

- Palladium-catalyzed coupling : Use tert-butyl-substituted aryl halides with pyrrole precursors under Suzuki-Miyaura conditions. Optimize solvent (e.g., THF/DMF) and base (e.g., K₂CO₃) to improve yields .

- Cyclocondensation : Combine ketones or aldehydes with amines in acidic media (e.g., p-TsOH in acetonitrile), followed by purification via flash chromatography .

Q. How can structural confirmation be achieved for this compound?

Combine spectroscopic and crystallographic techniques:

- ¹H/¹³C NMR : Identify characteristic peaks (e.g., tert-butyl protons at δ 1.20–1.45 ppm, pyrrole ring protons at δ 6.0–7.2 ppm) .

- X-ray diffraction : Resolve π-π interactions and dihedral angles between substituents (e.g., 79.6° between pyrrole and aryl groups in analogs) .

Advanced Research Questions

Q. How do steric and electronic effects of the tert-butyl group influence biological activity?

The tert-butyl group enhances metabolic stability and lipophilicity, critical for membrane penetration in antimicrobial or antitumor applications. For example:

- Antitubercular SAR : Diarylpyrroles with bulky substituents (e.g., tert-butyl) showed 2–4× higher activity against Mycobacterium tuberculosis compared to smaller groups due to improved target binding .

- Cytotoxicity studies : Electron-withdrawing groups (e.g., nitro) reduce activity, while tert-butyl maintains potency (IC₅₀ < 10 μM in tumor cell lines) .

Q. How can contradictory biological activity data be resolved?

Address discrepancies using:

Q. What experimental designs are optimal for studying its photophysical properties?

Q. How can stability under physiological conditions be evaluated?

Q. Methodological Challenges

Q. What strategies mitigate low solubility in aqueous media?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.